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molecular formula C8H6BrIO2 B071004 Methyl 3-bromo-5-iodobenzoate CAS No. 188813-07-2

Methyl 3-bromo-5-iodobenzoate

Cat. No. B071004
M. Wt: 340.94 g/mol
InChI Key: WUSQONUPNHFBOU-UHFFFAOYSA-N
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Patent
US06028223

Procedure details

Methanol (40 mL) was added to a 250 mL round bottom flask followed by 60 mL of a solution saturated with anhydrous hydrochloric acid. 3-bromo-5-iodobenzoic acid (Aldrich)(5.02 g, 0.015 mole) was then added and the reaction mixture was stirred at room temperature for 6 hours. The reaction mixture was poured into chilled saturated NaHCO3 solution (700 mL). The mixture was extracted 3× with methylene chloride (100 mL). The organic layers were combined, dried over MgSO4 and concentrated under vacuum to yield methyl-5-bromo-3-iodobenzoate (5.08 g) as a pink solid. MP=55-57° C. MS and NMR were consistent with the desired structure.
[Compound]
Name
solution
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.02 g
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([I:12])[CH:11]=1)[C:6]([OH:8])=[O:7].[C:13]([O-])(O)=O.[Na+]>CO>[CH3:13][O:7][C:6](=[O:8])[C:5]1[CH:4]=[C:3]([Br:2])[CH:11]=[C:10]([I:12])[CH:9]=1 |f:2.3|

Inputs

Step One
Name
solution
Quantity
60 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
5.02 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=C(C1)I
Step Four
Name
Quantity
700 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted 3× with methylene chloride (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC(C1=CC(=CC(=C1)Br)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.08 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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